Taurolidine-D6
Description
Properties
Molecular Formula |
C₇H₁₀D₆N₄O₄S₂ |
|---|---|
Molecular Weight |
290.39 |
Synonyms |
4,4’-Methylenebis[tetrahydro-2H-1,2,4-thiadiazine 1,1,1’,1’-Tetraoxide-D6; _x000B_4,4’-Methylenebis(perhydro-1,2,4-thiadiazin 1,1-dioxide)-D6; Taurolin-D6; Tauroline-D6 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Taurolidine Analogs
Chemical Synthesis of Deuterated Molecular Scaffolds
The foundational step in producing Taurolidine-D6 is the synthesis of the core molecular frameworks with deuterium (B1214612) atoms already in place. This involves either building the thiadiazinane ring system from deuterated starting materials or performing hydrogen-deuterium (H/D) exchange on a pre-existing scaffold.
The structure of Taurolidine (B130013), 4,4′-Methylene-bis(1,2,4-thiadiazinane)-1,1,1',1′-tetraoxide, features two distinct types of methylene (B1212753) groups where deuteration for this compound is targeted: the central bridging methylene group (N-CH₂-N) and the methylene groups within the two thiadiazinane rings.
The conventional synthesis of taurolidine involves the condensation of two taurinamide molecules with formaldehyde (B43269). chemicalbook.comjustia.com This reaction forms both the central methylene bridge and closes the two 1,2,4-thiadiazinane rings. Therefore, a primary strategy for deuterium incorporation is the use of a deuterated formaldehyde source, such as formaldehyde-d₂. This directly introduces two deuterium atoms onto the central bridging carbon.
To incorporate the remaining four deuterium atoms into the thiadiazinane rings, a deuterated version of taurinamide is required, specifically one where the ethyl group is fully deuterated (taurinamide-d₄). The synthesis of this precursor would likely start from correspondingly deuterated taurine.
Alternative strategies involve direct H/D exchange on the thiadiazinane ring. Studies on related 1,2,4-thiadiazinane 1,1-dioxides have utilized deuterium labeling experiments to probe reaction mechanisms. scispace.comrsc.org For instance, one study noted the formation of a deuterated analog when a thiadiazinane derivative was stirred with a base (DBU) in a deuterated solvent (CD₂Cl₂), indicating that the protons on the ring are susceptible to base-catalyzed exchange. researchgate.net Photocatalytic methods using D₂O as the deuterium source have also proven effective for highly regioselective H/D exchange at C(sp³)-H bonds adjacent to sulfur atoms in various substrates. chemrxiv.org
The successful synthesis of this compound is critically dependent on the availability and use of specific deuterated reagents. The choice of reagent dictates where and how many deuterium atoms are incorporated into the final molecule. General methods for preparing deuterated compounds often involve using deuterated small molecules as starting materials, employing deuterated reducing agents, or performing metal-catalyzed H/D exchange reactions. google.com For this compound, the synthesis would primarily rely on deuterated building blocks and sources.
| Deuterated Reagent | Role in Synthesis | Rationale / Example Reference |
| Formaldehyde-d₂ | Provides the deuterated central methylene bridge (N-CD₂-N). | The standard taurolidine synthesis uses formaldehyde for this condensation step. chemicalbook.comgoogle.com |
| Taurinamide-d₄ | Serves as the deuterated backbone for the thiadiazinane rings. | Necessary to achieve the D6 labeling in conjunction with formaldehyde-d₂. |
| Heavy Water (D₂O) | Acts as the deuterium source for H/D exchange reactions. | A common and inexpensive deuterium source used in photocatalytic or catalyzed exchange reactions. chemrxiv.orgnih.govrsc.org |
| Deuterated Solvents (e.g., CD₂Cl₂) | Can serve as both solvent and deuterium source in base-catalyzed H/D exchanges. researchgate.net | Used in mechanistic studies of thiadiazinane ring chemistry. researchgate.net |
Table 1: Key Deuterated Reagents for this compound Synthesis
Specific Strategies for Deuterium Incorporation at Methylene and Thiadiazinane Positions
Optimization of Synthetic Routes for this compound
Optimizing the synthesis of this compound involves maximizing reaction efficiency and yield while ensuring the final product meets stringent purity standards, both chemically and isotopically.
However, the synthesis of the required deuterated precursors adds complexity. For example, the preparation of taurinamide often proceeds from Cbz-protected taurine, involving steps of amidation and subsequent deprotection via hydrogenation, with the final step yielding around 90%. justia.comgoogle.com A fully deuterated route would require synthesizing taurinamide-d₄, and the cumulative yield would be lower than the non-deuterated process.
Furthermore, the kinetic isotope effect (KIE), where C-D bonds react more slowly than C-H bonds, can influence reaction rates and potentially lower yields if conditions are not optimized. google.com Careful control of reaction parameters such as temperature, reaction time, and catalyst loading is essential to mitigate these effects and maximize throughput.
| Synthetic Step (based on non-deuterated analog) | Reported Yield | Reference |
| Cbz-Taurinamide Hydrogenation to Taurinamide | ~90% | justia.com, google.com |
| Condensation of Taurinamide with Formaldehyde | ~70% | chemicalbook.com, justia.com |
| Estimated Overall Yield (for a two-step sequence) | ~63% | Calculated |
Table 2: Representative Yields in Taurolidine Synthesis
Achieving high purity is critical, especially since this compound is primarily used as an internal standard for analytical research. veeprho.com The purification process must remove not only chemical impurities from starting materials and side reactions but also undesired isotopic variants (e.g., D5 or D7 species).
The purification of taurolidine has been well-documented. justia.comgoogle.com A highly effective method involves dissolving the crude product in a suitable non-aqueous aprotic solvent, followed by precipitation with an anti-solvent. justia.comnewdrugapprovals.org This process has been shown to elevate the chemical purity of taurolidine to ≥99.5%. justia.comnewdrugapprovals.org Isotopic purity is typically assessed by mass spectrometry.
| Purification Step | Solvent System | Outcome | Reference |
| Dissolution | Dimethyl sulfoxide (B87167) (DMSO) | A clear solution of crude taurolidine is obtained. | newdrugapprovals.org, justia.com |
| Precipitation / Recrystallization | Addition of Toluene as an anti-solvent. | Precipitates purified taurolidine, which is then filtered and dried. | newdrugapprovals.org, justia.com |
| Resulting Purity | N/A | ≥99.5% by HPLC | newdrugapprovals.org, justia.com |
Table 3: Purification Scheme for Taurolidine
Advanced Analytical Applications of Taurolidine D6
Role of Deuterated Internal Standards in Quantitative Analytical Chemistry
The use of an internal standard is a common and essential practice in bioanalytical assays to minimize variance. nih.gov Stable isotope-labeled internal standards (SIL-IS), such as those labeled with deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are considered the most suitable for quantitative bioanalysis. biopharmaservices.com Taurolidine-D6 falls into this category, serving as a deuterium-labeled analog of taurolidine (B130013). veeprho.com
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that leverages the principles of isotope dilution and mass spectrometry to quantify substances with high accuracy and precision. ontosight.ai The fundamental principle of IDMS involves the addition of a known quantity of an isotopically enriched version of the analyte, known as the "spike" or internal standard, to the sample. ontosight.aiwikipedia.org This deliberate addition alters the natural isotopic ratio of the analyte in the sample. up.ac.za
By measuring the resulting isotope ratio of the mixture using a mass spectrometer, which separates ions based on their mass-to-charge ratio, the original concentration of the analyte in the sample can be accurately calculated. ontosight.aiup.ac.za This method effectively compensates for sample loss during preparation and variations in instrument response, making it a primary method for obtaining highly accurate and reproducible quantitative results. thermofisher.com
Application in Liquid Chromatography-Mass Spectrometry (LC-MS) for Taurolidine Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique widely used in regulated bioanalysis for its quantitative accuracy and reliability. biopharmaservices.com When coupled with the use of a deuterated internal standard like this compound, the accuracy of LC-MS analysis for the quantification of taurolidine in biological samples is significantly improved. veeprho.comlcms.cz
In this application, this compound is added at a fixed concentration to all calibration standards, quality control samples, and study samples during processing. biopharmaservices.comeuropa.eu Since this compound is chemically identical to taurolidine but has a different mass, it co-elutes with the analyte during liquid chromatography. texilajournal.com The mass spectrometer can distinguish between the analyte and the internal standard based on their mass difference. By calculating the ratio of the analyte's response to the internal standard's response, variations arising from the extraction process, injection volume inconsistencies, and matrix effects can be effectively normalized. biopharmaservices.comcerilliant.com
It is important to note that the analysis of taurolidine by reversed-phase HPLC can be challenging if the mobile phase contains water, as taurolidine can undergo hydrolysis. sielc.com Therefore, methods often require a pure organic mobile phase or specific conditions to prevent degradation. sielc.comgoogle.com
Enhancing Precision and Accuracy in Bioanalytical Assays
The use of a stable isotope-labeled internal standard like this compound is crucial for enhancing the precision and accuracy of bioanalytical assays. veeprho.com These internal standards are ideal because they behave nearly identically to the analyte during sample preparation, chromatography, and ionization, thus compensating for various potential errors. biopharmaservices.comtexilajournal.com
The co-elution of the deuterated standard with the analyte helps to mitigate measurement errors that can arise from ion suppression or enhancement, which are common matrix effects in LC-MS analysis. texilajournal.com While deuterated standards are highly effective, it is still important to be aware that in some cases, differential matrix effects can occur due to slight differences in retention time or other factors. myadlm.org Nevertheless, the use of SIL-IS generally leads to a significant improvement in data quality, with accuracy values often falling within a much tighter range and relative standard deviation (RSD) values being considerably lower compared to analyses without an internal standard. lcms.cz
Method Development and Validation Utilizing this compound
The development and validation of bioanalytical methods are essential to ensure the reliability and acceptability of the analytical results. europa.eu
Development of Robust Analytical Methods for Taurolidine and its Derivatives
Developing a robust analytical method for taurolidine and its derivatives, such as taurinamide, requires careful consideration of the compound's stability. google.com Taurolidine is known to hydrolyze in aqueous solutions to form taurinamide, which can affect the accuracy of quantitative analysis. sielc.comgoogle.com Therefore, method development often focuses on inhibiting this hydrolysis during the analytical process. google.com
A key aspect of method development is the selection of an appropriate internal standard. nih.gov this compound is an ideal choice for the quantification of taurolidine due to its structural and physicochemical similarity. biopharmaservices.comveeprho.com The development process involves optimizing various parameters, including sample preparation techniques, chromatographic conditions, and mass spectrometric settings. lcms.cztexilajournal.com For instance, the sample preparation may involve protein precipitation followed by centrifugation. texilajournal.com Chromatographic separation is often achieved using columns like a C8 or mixed-mode columns with a mobile phase that minimizes taurolidine degradation, such as a mixture of acetonitrile (B52724) and water under specific pH and temperature conditions. sielc.comgoogle.com
Table 1: Example of LC-MS/MS Method Parameters for Taurolidine Analysis
| Parameter | Condition |
|---|---|
| Chromatography System | UHPLC system coupled to a triple quadrupole mass spectrometer lcms.cz |
| Column | C8 google.com or Primesep mixed-mode sielc.com |
| Mobile Phase | Acetonitrile/water mixture (e.g., 95:5 v/v) google.com |
| Flow Rate | 0.5 - 1.0 mL/min google.com |
| Column Temperature | 25 °C google.com |
| Sample Temperature | 5 °C google.com |
| Detection | Mass Spectrometry (Positive Ion Mode) google.com |
| Internal Standard | this compound veeprho.com |
This table is a composite representation and specific parameters may vary based on the exact method and instrumentation.
Validation Parameters for Deuterated Internal Standard Performance
A full validation of a bioanalytical method using a deuterated internal standard like this compound should be conducted according to established guidelines, such as those from the ICH or FDA. europa.eufda.gov The validation process assesses several key parameters to ensure the method is fit for its intended purpose. eurachem.org
Key Validation Parameters:
Selectivity and Specificity: The method must be able to differentiate and quantify the analyte and internal standard from endogenous matrix components and other potential interferences. europa.eufda.gov
Matrix Effect: This evaluates the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and internal standard. europa.eumdpi.com The performance of the internal standard in compensating for these effects is a critical part of this assessment. nih.gov
Calibration Curve: A calibration curve is generated using a blank sample, a zero sample (blank with internal standard), and at least six non-zero concentration levels. europa.eu The curve should demonstrate a suitable response function and range.
Accuracy and Precision: Accuracy is determined by comparing the measured concentration to a known true value, while precision measures the closeness of repeated measurements. europa.eu These are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ). europa.eueuropa.eu
Carry-over: This parameter assesses the potential for residual analyte from a high-concentration sample to affect the measurement of a subsequent low-concentration sample. europa.eu
Stability: The stability of the analyte and internal standard is evaluated under various conditions, including in the biological matrix at different storage temperatures and during sample processing. europa.eu
Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
|---|---|
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at LLOQ). europa.eu |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at LLOQ). europa.eu |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank samples. fda.gov |
| Matrix Factor | The CV of the IS-normalized matrix factor should not be greater than 15%. nih.gov |
Acceptance criteria are based on general regulatory guidelines and may vary.
The successful validation of these parameters provides confidence that the analytical method, with this compound as the internal standard, is reliable, accurate, and robust for the quantitative analysis of taurolidine in biological samples.
Investigations into Metabolic Fate and Pathways of Taurolidine Using Deuterium Labeling
Elucidation of Biotransformation Pathways via Deuterated Tracers
Deuterium-labeled Taurolidine (B130013), specifically Taurolidine-D6, is primarily utilized as an internal standard in pharmacokinetic and analytical research due to its distinct mass. veeprho.com This allows for precise quantification of the parent drug in biological samples. veeprho.com While specific studies on the complete metabolic fate of this compound are not extensively published, the well-documented metabolism of its non-deuterated counterpart, Taurolidine, provides a clear roadmap for its expected biotransformation.
Tracing Metabolic Cleavage and Derivatization Processes
The metabolism of Taurolidine is a rapid process that begins almost immediately in an aqueous environment. wikipedia.orguzh.ch The core structure of Taurolidine is inherently unstable in solution and undergoes hydrolysis. researchgate.net This process involves the cleavage of the molecule, leading to the formation of several active and transient intermediates.
The primary metabolic pathway of Taurolidine involves its breakdown into taurultam (B145894) and N-methylol-taurultam. wikipedia.orgnewdrugapprovals.org These initial metabolites are not stable and are further converted to taurinamide. wikipedia.orgnewdrugapprovals.orgnih.gov The active methylol (hydroxymethyl) groups released during this cascade are central to Taurolidine's biological activity. wikipedia.orgnewdrugapprovals.org Ultimately, these metabolites are broken down into endogenous substances: taurine, carbon dioxide, and water. wikipedia.orguzh.ch
The use of this compound as a tracer would allow for the precise tracking of these cleavage and derivatization steps using mass spectrometry. The deuterium (B1214612) atoms act as a label, making it possible to distinguish the drug-derived metabolites from endogenous molecules of the same type.
Identification of Stable and Transient Metabolites of Taurolidine
The metabolic cascade of Taurolidine produces a series of both transient and more stable metabolites. In aqueous solution, Taurolidine exists in equilibrium with taurultam and the highly reactive N-methylol-taurultam. wikipedia.orgnewdrugapprovals.org These can be considered transient intermediates. Taurinamide is a more stable metabolite with a longer half-life. wikipedia.org The final and most stable metabolic product is taurine, a naturally occurring amino sulfonic acid. wikipedia.orguzh.ch
Table 1: Key Metabolites in the Biotransformation of Taurolidine
| Metabolite Name | Classification | Role in Pathway |
| N-methylol-taurultam | Transient | Active intermediate formed from Taurolidine hydrolysis. |
| Taurultam | Transient/Stable | Formed in equilibrium with Taurolidine in aqueous solution. |
| Taurinamide | Stable | A key metabolite formed from taurultam. |
| Taurine | Stable | The final, endogenous metabolic product. |
Impact of Deuteration on Enzymatic Reaction Kinetics
The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This is particularly relevant in drug metabolism, where the breaking of carbon-hydrogen (C-H) bonds is often a rate-limiting step.
Analysis of Primary and Secondary Kinetic Isotope Effects
A primary kinetic isotope effect occurs when the bond to the isotopically labeled atom is broken during the rate-determining step of a reaction. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a C-H bond, thus requiring more energy to break. This typically results in a slower reaction rate.
While specific enzymatic kinetic studies on this compound are not available, the general principles of KIE suggest that if the deuterated positions on the this compound molecule are involved in enzymatic metabolism, a primary KIE would be observed. This would manifest as a slower rate of metabolism compared to the non-deuterated form.
Secondary kinetic isotope effects can also occur when the isotopic substitution is at a position adjacent to the bond being broken. These effects are generally smaller but can provide further insight into the reaction mechanism and the transition state of the enzymatic reaction.
Influence of Deuterium Substitution on Metabolic Turnover Rates
The practical consequence of the kinetic isotope effect is often a reduced metabolic turnover rate for the deuterated compound. By slowing down the metabolism, the half-life of the drug can be extended. For Taurolidine, which is rapidly metabolized, deuteration could theoretically lead to a longer duration of action of the parent compound and its active metabolites. wikipedia.orgnewdrugapprovals.org This could potentially alter its therapeutic profile, although this has not been clinically investigated for this compound. The half-life of the terminal elimination phase of taurultam is approximately 1.5 hours, while the taurinamide metabolite has a half-life of about 6 hours. wikipedia.org Deuteration could potentially prolong these periods.
Comparative Metabolic Profiling with Non-Deuterated Taurolidine
A direct comparative metabolic profiling study of Taurolidine and this compound in a biological system has not been published. However, based on the principles of drug metabolism and the kinetic isotope effect, a hypothetical comparative profile can be constructed.
The primary difference would likely be in the rate of formation and elimination of metabolites. This compound would be expected to be metabolized more slowly, leading to a higher concentration of the parent drug and a delayed appearance of its metabolites compared to non-deuterated Taurolidine when administered at the same molar dose.
Table 2: Hypothetical Comparative Metabolic Profile
| Parameter | Taurolidine | This compound (Hypothesized) | Rationale |
| Rate of Hydrolysis | Rapid | Slower | Kinetic Isotope Effect on C-D bonds involved in the breakdown. |
| Peak Plasma Concentration (Parent Drug) | Lower | Higher | Slower metabolism leads to higher initial concentrations. |
| Time to Peak Metabolite Concentration | Shorter | Longer | Delayed formation of metabolites due to slower parent drug breakdown. |
| Half-life of Parent Drug | Very Short | Longer | Reduced metabolic clearance. |
| Overall Metabolite Profile | Taurultam, Taurinamide, Taurine | Same metabolites, but altered concentrations over time. | Deuteration does not typically change the metabolic pathway itself, but the rate at which it proceeds. |
Assessment of Metabolic Shunting Phenomena
While specific studies on the metabolic shunting of this compound are not extensively available in the reviewed literature, the principle of metabolic shunting observed with other deuterated compounds can be applied hypothetically. For instance, if the primary pathway of Taurolidine metabolism to Taurultam is hindered by the deuterium atoms in this compound, the compound might be metabolized through alternative routes, if any exist.
Hypothetical Metabolic Shunting of this compound
To illustrate this, consider a hypothetical scenario where Taurolidine has a minor, secondary metabolic pathway alongside its primary conversion to Taurultam.
Pathway A (Primary): Taurolidine → Taurultam
Pathway B (Minor/Hypothetical): Taurolidine → Metabolite X
The deuteration in this compound could potentially slow down Pathway A, leading to an increased proportion of the drug being metabolized via Pathway B.
Table 1: Hypothetical Data on Metabolic Shunting of Taurolidine vs. This compound
| Compound | Percentage Metabolized via Pathway A (to Taurultam) | Percentage Metabolized via Pathway B (to Metabolite X) |
| Taurolidine | 95% | 5% |
| This compound | 80% | 20% |
This table is for illustrative purposes only and is based on the theoretical concept of metabolic shunting. Specific experimental data for this compound is not available.
Analysis of Metabolite Ratio Alterations Due to Deuteration
A direct consequence of the kinetic isotope effect is the alteration of the ratios of metabolites formed from a deuterated drug compared to its non-deuterated counterpart. juniperpublishers.com Even if no complete metabolic shunting to a new pathway occurs, the rate of formation of subsequent metabolites can be affected.
In the case of Taurolidine, the established metabolic sequence is Taurolidine → Taurultam → Taurinamide. nih.govwikipedia.org The deuterium labeling in this compound could potentially slow the initial conversion to Taurultam-D-x (a deuterated form of Taurultam). This, in turn, would affect the rate of formation of the subsequent metabolite, Taurinamide-D-x.
This alteration in reaction rates can lead to a change in the observed ratio of Taurultam to Taurinamide in biological fluids over time. For example, a slower formation of Taurultam-D-x might lead to a lower peak concentration of this metabolite and a delayed formation of Taurinamide-D-x.
Hypothetical Analysis of Metabolite Ratios
The following table provides a hypothetical comparison of the metabolite ratios of Taurolidine and this compound at a specific time point after administration, illustrating the potential impact of deuteration.
Table 2: Hypothetical Metabolite Ratios of Taurolidine vs. This compound in Plasma
| Compound | Concentration of Taurultam (µg/mL) | Concentration of Taurinamide (µg/mL) | Ratio of Taurultam to Taurinamide |
| Taurolidine | 10.0 | 5.0 | 2.0 |
| This compound | 7.5 | 6.0 | 1.25 |
This table is for illustrative purposes only and is based on the theoretical concept of altered metabolite ratios due to the kinetic isotope effect. Specific experimental data for this compound is not available.
The hypothetical data suggests that due to the slower metabolism of this compound to Taurultam-D-x, there is a lower relative amount of Taurultam and a comparatively higher amount of Taurinamide at the measured time point, leading to a decreased ratio.
Mechanistic Research Applications of Taurolidine D6 in Cellular and Molecular Models
Probing Molecular Mechanisms of Action through Isotopic Labeling
The primary advantage of using Taurolidine-D6 in mechanistic research lies in the application of isotopic labeling to distinguish the compound and its derivatives from their naturally occurring counterparts. This distinction is crucial for accurately tracing the metabolic fate and interaction of the administered agent within a biological system, without altering its fundamental chemical properties.
Investigation of Covalent and Non-Covalent Interactions with Biomolecules
The mechanism of action of taurolidine (B130013) is believed to involve chemical reactions with various biological molecules. newdrugapprovals.org Upon administration, taurolidine is metabolized, releasing active methylol groups. wikipedia.org These reactive species are thought to interact with biomolecules. The use of this compound can be instrumental in identifying the specific targets of these interactions. By using mass spectrometry-based approaches, researchers can identify covalent adducts formed between this compound-derived fragments and cellular macromolecules such as proteins and nucleic acids. The mass shift introduced by the deuterium (B1214612) label facilitates the confident identification of these adducts against a complex background of endogenous molecules.
Non-covalent interactions, which are critical for drug-receptor binding and enzyme inhibition, can also be studied with greater precision using this compound. Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be employed to observe fragile, non-covalent complexes between this compound and its binding partners. researchgate.net The isotopic label aids in the deconvolution of mass spectra and the accurate determination of binding stoichiometry and affinity.
| Interaction Type | Investigational Approach with this compound | Potential Insights |
| Covalent Interactions | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to detect mass-shifted peptide or nucleotide adducts. | Identification of specific amino acid residues or DNA bases that are covalently modified by taurolidine's reactive metabolites. |
| Non-Covalent Interactions | Native Electrospray Ionization Mass Spectrometry (ESI-MS) to analyze intact drug-protein complexes. | Determination of binding affinity, stoichiometry, and identification of protein targets for taurolidine. |
Understanding Binding Site Dynamics and Ligand-Receptor Interactions
Defining the precise binding site of a drug on its target protein is crucial for understanding its mechanism of action and for rational drug design. While the anti-adherence properties of taurolidine are thought to be a key part of its mechanism, the specific molecular interactions are not fully elucidated. wikipedia.org this compound can be a valuable tool in this context. For instance, in combination with techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), the binding of this compound to a target protein can be mapped. Changes in the rate of deuterium exchange in different regions of the protein upon ligand binding can reveal the location of the binding site and any conformational changes induced by the binding event.
Furthermore, competitive binding assays using this compound and known ligands can help to characterize the binding site. By quantifying the displacement of a labeled ligand by an unlabeled one, or vice-versa, the relative binding affinities and the specificity of the interaction can be determined with high accuracy.
Cellular-Level Mechanistic Studies (in vitro focus)
In vitro cell culture models provide a controlled environment to dissect the molecular pathways affected by a therapeutic agent. The use of this compound in such models allows for a detailed examination of its effects on cellular processes.
Exploration of Molecular Pathways Underlying Anti-Adhesion Properties
Taurolidine has been shown to reduce the adherence of bacteria and tumor cells to biological surfaces. newdrugapprovals.orgwikipedia.org The proposed mechanism involves the alteration of cell surface structures. defencathresources.com this compound can be employed to trace the incorporation of the molecule or its metabolites into the cell membranes or extracellular matrix components of target cells. By using advanced imaging techniques coupled with mass spectrometry, such as MALDI imaging, the spatial distribution of this compound within a cellular environment or on a surface can be visualized, providing direct evidence of its localization and potential sites of action in preventing adhesion.
A study on colon cancer cells showed that taurolidine can reshape the cells and induce cluster formation, which enhances their detachment under mechanical stress. nih.gov Utilizing this compound in similar experiments would allow for the quantification of the compound's uptake and correlation with the observed morphological changes.
Analysis of Cellular Apoptosis Induction Mechanisms at the Molecular Level
Taurolidine is known to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. newdrugapprovals.orgnih.gov These pathways involve a cascade of protein-protein interactions and enzymatic activities. This compound can be used in quantitative proteomic studies, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), to precisely measure changes in the proteome of cells treated with the compound. By comparing the protein expression profiles of cells treated with this compound to untreated cells, researchers can identify the up- or down-regulation of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.
In vitro studies have demonstrated that taurolidine's cytotoxic effects are dose-dependent across different cancer cell lines. researchgate.net The use of this compound as an internal standard would allow for precise quantification of the intracellular concentration of the drug and its metabolites, enabling a more accurate correlation between drug exposure and the induction of apoptosis.
| Cancer Cell Line | Reported IC50 of Taurolidine (µM) | Apoptotic Effect |
| PA-1 (human ovarian) | 9.6 - 34.2 | Increased DNA debris in sub-G0/G1 phase, increased Annexin-V binding. researchgate.net |
| SKOV-3 (human ovarian) | 9.6 - 34.2 | Increased DNA debris in sub-G0/G1 phase, increased Annexin-V binding. researchgate.net |
| Saos-2 (osteosarcoma) | 150 | Induction of apoptosis. medchemexpress.com |
| D17 (canine osteosarcoma) | 55 | Induction of apoptosis. medchemexpress.com |
This table presents data for the parent compound, Taurolidine. This compound would be utilized to further investigate the molecular mechanisms leading to these outcomes.
Examination of Endotoxin Neutralization Processes
Taurolidine has demonstrated anti-endotoxin properties, which are crucial in the context of sepsis and inflammatory responses. researchgate.net The mechanism is thought to involve the binding and neutralization of lipopolysaccharides (LPS), the major component of the outer membrane of Gram-negative bacteria. researchgate.net this compound can be used to directly study the interaction between the drug and LPS in vitro. Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) combined with mass spectrometry could provide quantitative data on the binding affinity and kinetics of this compound to LPS.
Furthermore, by treating immune cells, such as macrophages, with LPS in the presence or absence of this compound, the downstream signaling pathways can be dissected. The use of the labeled compound would allow for tracing its influence on the inflammatory cascade, for example, by measuring its effect on the production of pro-inflammatory cytokines like TNF-α and interleukins. wikipedia.org
Deuterium Labeling in Structure-Activity Relationship (SAR) Studies
The strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium (²H or D) has become a valuable tool in medicinal chemistry and drug discovery. This process, known as deuterium labeling or "deuteration," can subtly alter the physicochemical properties of a molecule without changing its fundamental shape or biological targets. These alterations are primarily due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction involving the cleavage of a C-H bond is slowed down when hydrogen is replaced by deuterium. ontosight.aiwikipedia.org In the context of drug metabolism, where enzymatic reactions often involve the cleavage of C-H bonds by enzymes such as the cytochrome P450 (CYP) family, this can lead to a reduced rate of metabolism. researchgate.net This modulation of metabolic pathways is a cornerstone of using deuterated compounds in structure-activity relationship (SAR) studies.
For a compound like Taurolidine, which undergoes metabolic breakdown to exert its biological effects, the creation of a deuterated analog like this compound offers a sophisticated approach to dissect its mechanism of action and refine its therapeutic potential. Taurolidine is known to be rapidly metabolized in the body into active metabolites, including taurultam (B145894) and methylol taurinamide, which then break down further to release formaldehyde (B43269). wikipedia.orgnewdrugapprovals.org These reactive methylol groups are believed to be crucial for its antimicrobial and antineoplastic activities. wikipedia.orgpatsnap.com
By selectively replacing the hydrogen atoms on the methylene (B1212753) bridge and/or other metabolically susceptible positions with deuterium to create this compound, researchers can investigate the following:
Metabolic Stability and Pathway Elucidation: The primary application of this compound in SAR studies would be to probe its metabolic fate. The metabolism of Taurolidine involves the liberation of methylol groups. newdrugapprovals.org If the C-H bonds on the central methylene bridge are involved in a rate-limiting step of its metabolism, replacing them with C-D bonds in this compound would be expected to slow down this process due to the KIE. By comparing the metabolic profiles and rates of degradation of Taurolidine and this compound in cellular and molecular models (e.g., liver microsomes), researchers can pinpoint the exact sites of metabolic attack. This information is critical for understanding how the parent molecule is converted into its active forms and subsequently cleared from the system. researchgate.netacs.org
Pharmacokinetic and Pharmacodynamic Modulation: A slower rate of metabolism for this compound could lead to a longer half-life and increased exposure of the parent compound or its initial metabolites to target cells. informaticsjournals.co.in In cellular models, this would allow for a more detailed study of the concentration-dependent effects and the duration of action. Comparing the cytotoxic or anti-proliferative effects of Taurolidine and this compound over time can reveal whether sustained exposure to the parent molecule or the rate of metabolite generation is more critical for its therapeutic activity.
Elucidation of Bioactive Species: The antineoplastic and antimicrobial effects of Taurolidine are attributed to its metabolites. wikipedia.orgpatsnap.com By slowing down the metabolic cascade, this compound can help in identifying and characterizing the specific metabolites responsible for different biological activities. For instance, if this compound shows a delayed but still potent cytotoxic effect compared to Taurolidine, it would strengthen the hypothesis that the downstream metabolites are the primary active agents. Researchers could measure the relative concentrations of Taurolidine, taurultam, and formaldehyde generated by each compound over time and correlate them with cellular responses like apoptosis or inhibition of cell proliferation.
Refining Structure-Activity Relationships: SAR studies aim to understand how chemical structure relates to biological activity. While no specific SAR studies on this compound are publicly available, the principles of its use are well-established. In a hypothetical study, one could compare the activity of Taurolidine with several deuterated versions, each with deuterium atoms at different positions. The resulting data would provide a high-resolution map of the molecule's "metabolic hotspots" and how they relate to its function. This knowledge can guide the design of future analogs with optimized activity and pharmacokinetic profiles.
The table below illustrates the type of data that would be generated in comparative in vitro studies to build a structure-activity relationship profile for Taurolidine and its potential deuterated analog. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of a particular cell line by 50% and are a common metric for cytotoxicity in cancer research.
Table 1: Illustrative Comparative in Vitro Cytotoxicity of Taurolidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) of Taurolidine | Reference |
| REN | Malignant Mesothelioma | 42.7 | aacrjournals.org |
| LRK | Malignant Mesothelioma | 28 | aacrjournals.org |
| H28 | Malignant Mesothelioma | 30.8 | aacrjournals.org |
| Neuroblastoma Cell Lines (Mean) | Neuroblastoma | ~100 | asco.org |
| SKOV-3 | Ovarian Cancer | 10-50 (range) | selleckchem.com |
| PA-1 | Ovarian Cancer | 10-50 (range) | selleckchem.com |
This table presents published data for Taurolidine to exemplify the data used in SAR studies. Corresponding data for this compound would be generated in comparative experiments.
Future Directions and Emerging Research Avenues for Taurolidine D6
Development of Novel Deuterated Analogs for Targeted Mechanistic Inquiries
The mechanism of action for taurolidine (B130013) is multifaceted, involving the release of active methylol groups that react with bacterial cell walls and neutralize toxins. wikipedia.orgnewdrugapprovals.org However, the precise kinetics and contributions of its various metabolic steps are not fully understood. The development of novel, selectively deuterated analogs of taurolidine offers a powerful strategy to dissect these mechanisms.
Deuterium (B1214612) substitution can alter reaction rates, a phenomenon known as the kinetic isotope effect (KIE). symeres.com By creating analogs where deuterium atoms replace hydrogen at specific molecular positions, researchers can probe the rate-limiting steps of taurolidine's metabolic breakdown and activity. For instance, selective deuteration of the central methylene (B1212753) bridge versus the hydrogen atoms within the thiadiazinane rings could clarify their respective roles in the molecule's stability and degradation pathway into active metabolites like methylol taurultam (B145894) and methylol taurinamide. newdrugapprovals.orggeistlich.com
These targeted mechanistic inquiries can provide definitive answers to long-standing questions about how taurolidine exerts its diverse biological effects, including its anti-adherence, anti-inflammatory, and apoptosis-inducing properties. newdrugapprovals.orgpatsnap.comnih.gov
Table 1: Potential Deuterated Taurolidine Analogs and Their Research Applications
| Deuterated Analog | Position of Deuterium | Potential Research Application |
| Taurolidine-D2 | Methylene bridge (-N-CD2-N-) | To study the role of the bridging methylene group in the molecule's stability and mechanism of formaldehyde (B43269) release. |
| Taurolidine-D4 | Specific positions on one thiadiazinane ring | To investigate the symmetry and differential metabolism of the two rings. |
| Taurolidine-D6 | Multiple positions | Used as a stable internal standard for accurate quantification in pharmacokinetic studies. veeprho.com |
| Fully Deuterated Analogs | All hydrogen positions replaced | To study the overall metabolic stability and potential for developing a "deuterium-switched" therapeutic with an altered pharmacokinetic profile. nih.gov |
Integration of this compound Research with Multi-Omics Technologies
Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a system-level understanding of a drug's effect. columbia.edu Integrating this compound into multi-omics workflows promises to create a comprehensive map of its biological interactions.
Metabolomics: As a stable isotope-labeled compound, this compound is an ideal tracer for metabolic studies. Researchers can track the fate of the molecule and its deuterated metabolites within cells and biological fluids, providing a clear picture of its absorption, distribution, metabolism, and excretion (ADME) profile.
Proteomics: Quantitative proteomics can be employed to compare the cellular protein expression profiles after treatment with deuterated versus non-deuterated taurolidine. This could identify novel protein targets or off-target effects and reveal which cellular pathways are most affected, such as those involved in inflammation (e.g., inhibition of TNF-α and IL-1) or apoptosis. patsnap.comnih.gov
Transcriptomics: Analyzing changes in gene expression (e.g., via RNA-sequencing) in response to this compound can illuminate the genetic and signaling pathways it modulates. This is particularly relevant for understanding its antineoplastic effects, which are known to involve the induction of programmed cell death. researchgate.netresearchgate.net
By combining these datasets, researchers can build predictive network models that define the complex interplay between taurolidine and various cellular processes, potentially uncovering new therapeutic applications. nih.gov
Computational Chemistry and Molecular Dynamics Simulations of Deuterated Taurolidine
Computational methods are invaluable for predicting molecular properties and simulating biological interactions at an atomic level. Recent computational studies have already begun to characterize the parent taurolidine molecule using Density Functional Theory (DFT) to analyze its molecular geometry, electronic properties, and docking with protein targets like β-catenin. researchgate.net
Extending these studies to this compound can provide significant insights:
Spectroscopic Prediction: DFT calculations can predict how deuteration will alter the vibrational frequencies of the molecule. ajchem-a.com These theoretical predictions can be correlated with experimental spectroscopic data (e.g., from NMR or IR spectroscopy) to confirm the structure and purity of synthesized deuterated analogs.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of deuterated taurolidine and its interaction with biological targets over time. nih.gov By comparing the binding stability, interaction energies, and conformational changes of this compound versus its non-deuterated counterpart within a protein's active site, researchers can assess whether deuteration impacts binding affinity or the dynamics of the protein-ligand complex. These simulations offer a powerful, cost-effective way to screen potential deuterated analogs for desired properties before undertaking expensive and time-consuming synthesis and experimental testing.
Table 2: Computational Approaches for Deuterated Taurolidine Research
| Computational Method | Application for this compound | Information Gained |
| Density Functional Theory (DFT) | Calculation of molecular geometry, electronic structure, and vibrational frequencies. researchgate.net | Prediction of spectroscopic shifts due to deuteration; understanding of electronic stability. |
| Molecular Docking | Predicting the binding mode and affinity of this compound to biological targets (e.g., bacterial enzymes, cancer-related proteins). | Identification of key interactions; comparison of binding affinity with non-deuterated taurolidine. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the protein-ligand complex in a biological environment. nih.gov | Assessment of binding stability over time; analysis of conformational changes induced by the ligand. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions involving the breakdown of this compound. | Elucidation of reaction mechanisms and the kinetic isotope effect at an atomic level. |
Expanding the Utility of Isotopic Labeling in Chemical Biology and Drug Discovery Research
The use of stable isotope-labeled compounds is a cornerstone of modern chemical biology and drug discovery. symeres.com While this compound currently serves as an analytical standard, its potential applications are much broader and exemplify the expanding utility of isotopic labeling. veeprho.com
A key area of modern drug discovery is the "deuterium switch," where hydrogen atoms at sites of metabolic vulnerability are replaced with deuterium. nih.gov This can slow down the rate of metabolic breakdown, leading to an improved pharmacokinetic profile, such as a longer half-life or reduced formation of toxic metabolites. nih.gov The FDA's approval of deuterated drugs like deutetrabenazine and deucravacitinib (B606291) validates this approach as a successful strategy for creating improved therapeutics. nih.gov
Future research should investigate whether this compound or other specifically designed deuterated analogs exhibit an advantageous pharmacokinetic or therapeutic profile compared to the parent compound. By reducing its metabolic rate, a deuterated version of taurolidine could potentially offer enhanced efficacy or a more convenient administration schedule. This represents a pivotal research avenue that could transform this compound from a research tool into a novel therapeutic agent, embodying the full potential of isotopic labeling in advancing medicine.
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing Taurolidine-D6 in laboratory settings?
To ensure reproducibility, synthesize this compound using deuterated reagents under controlled conditions (e.g., anhydrous environments). Characterize the compound via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) to confirm deuterium incorporation and purity. Mass spectrometry (HRMS) should validate molecular weight and isotopic enrichment. For structural confirmation, compare spectral data with non-deuterated Taurolidine and reference databases .
Q. How should researchers select appropriate in vitro models to study this compound’s antimicrobial mechanisms?
Prioritize models that replicate the target microbial environment (e.g., biofilm vs. planktonic cultures). Use standardized protocols (CLSI or EUCAST guidelines) for minimum inhibitory concentration (MIC) assays. Include controls for deuterium isotope effects by comparing this compound with its non-deuterated counterpart. Validate results with kinetic kill curves and time-lapse microscopy to assess temporal efficacy .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
Apply nonlinear regression models (e.g., log-logistic or Hill equation) to fit dose-response curves. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Ensure power analysis is conducted a priori to determine sample sizes, minimizing Type I/II errors. Report confidence intervals and effect sizes to contextualize clinical relevance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s cytotoxicity across cell lines?
Conduct meta-analyses to identify confounding variables (e.g., cell passage number, culture media composition). Perform comparative studies using isogenic cell lines to isolate genetic factors. Validate findings with orthogonal assays (e.g., ATP luminescence vs. flow cytometry for apoptosis). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .
Q. What strategies are effective for elucidating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in complex biological systems?
Employ physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution and metabolism. Integrate LC-MS/MS for quantitative plasma/tissue analysis. Use mechanism-based PK-PD models to link drug exposure to antimicrobial effect (e.g., Emax models). Cross-validate in vivo data with ex vivo organoid or 3D co-culture systems .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Design translational studies with matched in vitro-in vivo conditions (e.g., identical bacterial strains, dosing regimens). Evaluate host factors (e.g., immune response, protein binding) using knockout animal models or humanized systems. Apply Bayesian hierarchical models to quantify uncertainty and identify outliers. Document methodological variations transparently to facilitate cross-study comparisons .
Methodological Frameworks and Best Practices
What frameworks guide the formulation of rigorous research questions for this compound studies?
Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure clinical hypotheses. For mechanistic studies, apply the FINER criteria to ensure feasibility and novelty. Incorporate the PICOS extension (adding Study Design) for systematic reviews. Validate questions via pilot studies or Delphi expert consensus panels .
Q. How can researchers ensure experimental reproducibility when studying this compound’s bioactivity?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Findable: Deposit raw data in repositories (e.g., Zenodo) with persistent identifiers.
- Accessible: Share protocols via platforms like Protocols.io .
- Interoperable: Use standardized metadata (e.g., MIAME for microarray data).
- Reusable: Document deuterium labeling efficiency and solvent batch details .
Q. What techniques validate the isotopic purity of this compound in metabolic studies?
Combine isotopic ratio mass spectrometry (IRMS) with NMR to quantify deuterium retention. Use stable isotope tracing (e.g., ¹³C-glucose) to track metabolic incorporation. Cross-reference with computational models (e.g., density functional theory) to predict isotopic effects on reaction kinetics. Report deviations >5% from theoretical enrichment .
Data Interpretation and Reporting
Q. How should researchers contextualize this compound’s antimicrobial efficacy relative to existing therapies?
Perform head-to-head comparisons using standardized metrics (e.g., time-kill curves, resistance induction rates). Use network meta-analyses to synthesize evidence across studies. Report outcomes in alignment with CONSORT or STROBE guidelines for clinical/preclinical data, respectively. Highlight mechanistic advantages (e.g., reduced biofilm penetration by deuterated analogs) .
Q. What ethical considerations arise when designing animal studies for this compound?
Follow ARRIVE 2.0 guidelines for preclinical reporting. Justify species selection (e.g., murine vs. porcine sepsis models) via systematic reviews. Implement humane endpoints (e.g., weight loss thresholds) and randomization to minimize bias. Obtain approval from institutional animal care committees, referencing the Basel Declaration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
